![molecular formula C12H14O3 B2747787 2-[(4-cyclopropoxyphenoxy)methyl]oxirane CAS No. 2408963-44-8](/img/structure/B2747787.png)
2-[(4-cyclopropoxyphenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyclopropoxyphenoxy)methyl]oxirane can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA).
Cyclization of Halohydrins: Another method involves the cyclization of halohydrins in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyclopropoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring is highly strained and can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation to form diols or reduction to form alcohols, depending on the reagents and conditions used.
Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids
Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Diols: Formed through ring-opening oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Phenoxy Compounds: Formed through electrophilic aromatic substitution reactions
Scientific Research Applications
2-[(4-cyclopropoxyphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-[(4-cyclopropoxyphenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The compound may interact with biological targets through covalent bonding with nucleophilic residues in proteins and enzymes, potentially leading to bioactive effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Phenoxyphenyl)methyl]oxirane: Similar structure but with a phenoxy group instead of a cyclopropyloxy group.
2-[(4-Isopropoxyphenoxy)methyl]oxirane: Contains an isopropoxy group, leading to different chemical properties and reactivity.
Uniqueness
2-[(4-cyclopropoxyphenoxy)methyl]oxirane is unique due to the presence of the cyclopropyloxy group, which imparts distinct steric and electronic effects.
Properties
IUPAC Name |
2-[(4-cyclopropyloxyphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-10(15-11-5-6-11)4-2-9(1)13-7-12-8-14-12/h1-4,11-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVMPPPZVJHQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
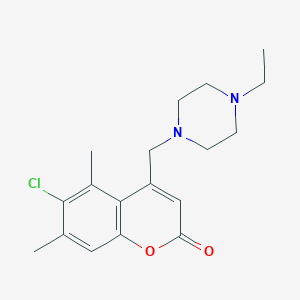
![3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747705.png)
![N-methyl-2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2747708.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2747710.png)
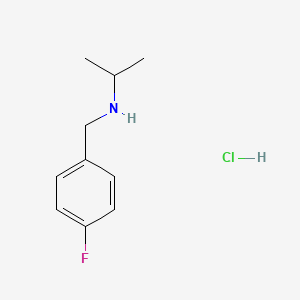
![[1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2747713.png)
![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2747715.png)
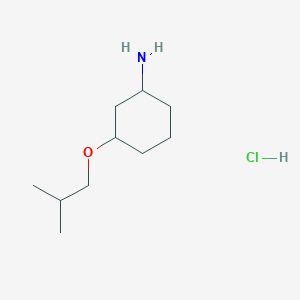
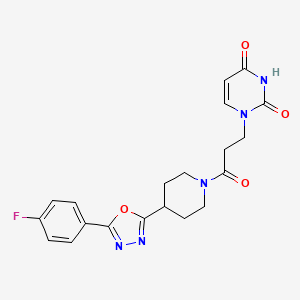
![N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B2747719.png)
![7-(2-METHOXYPHENYL)-5-METHYL-N,2-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2747720.png)
![N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide](/img/structure/B2747724.png)
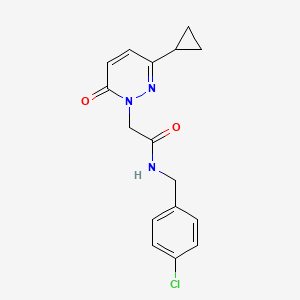
![3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2747727.png)
